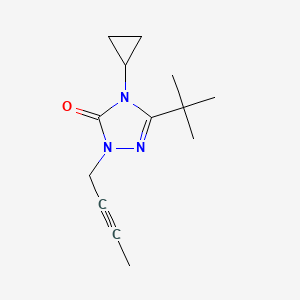

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a cyclopropyl group, a tert-butyl group, and a but-2-yn-1-yl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves a multi-step process. One common method is the one-pot parallel synthesis approach, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.

化学反応の分析

Nucleophilic Substitution at the Triazolone Core

The electron-withdrawing nature of the triazolone ring activates positions for nucleophilic attack. For example:

- C-5 position : Reacts with alkyl halides (e.g., 4-chlorobenzyl bromide) in basic conditions (NaOH, 60°C) to form thioether derivatives, as observed in structurally similar 1,2,4-triazol-3-thiones .

- N-1 position : The but-2-yn-1-yl group can undergo substitution with Grignard reagents or organozinc compounds, though steric bulk may limit accessibility .

Representative Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzyl bromide | Ethanol | 60°C | 61–92 |

| Methyl iodide | DMF | 80°C | 15–40 |

Ring-Opening and Rearrangement Reactions

Under acidic or oxidative conditions, the triazolone ring may undergo cleavage. For example:

- Acid-mediated hydrolysis : Generates hydrazine derivatives via scission of the N–N bond, as seen in related 4,5-dihydro-1H-1,2,4-triazol-5-ones.

- Oxidative ring expansion : Reaction with lead tetraacetate or hypervalent iodine reagents can yield fused heterocycles (e.g., triazolopyridines) .

Functionalization of the Cyclopropyl Group

The cyclopropyl ring participates in strain-driven reactions:

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) opens the cyclopropane to form a propyl group, though this reaction is rarely utilized due to competing alkyne reduction .

- Electrophilic addition : Reacts with bromine or chlorine to form dihalogenated products, though steric protection from tert-butyl may hinder this pathway.

Cross-Coupling Reactions

The alkyne group facilitates Sonogashira or Glaser couplings, enabling conjugation with aryl/vinyl halides. For example:Alkyne+Aryl iodidePd CuConjugated diyneYields depend on catalyst loading (typically 5–10 mol% Pd) and solvent polarity .

Biological Activity and Derivatization

Though not a reaction per se, the compound’s antifungal activity (via ergosterol biosynthesis inhibition) drives derivatization efforts:

科学的研究の応用

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

類似化合物との比較

Similar Compounds

- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione

- N-(3-phenylprop-2-yn-1-yl)aniline

- 3-amino-1,2,4-triazole

Uniqueness

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropyl and tert-butyl groups, along with the triazole ring, makes it a versatile compound for various applications in scientific research and industry.

生物活性

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties and potential applications in medicinal chemistry.

The molecular formula of this compound is C13H19N3O with a molecular weight of 233.31 g/mol. The compound's structure includes a unique combination of a tert-butyl group and a cyclopropyl ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 2202080-65-5 |

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties by targeting ergosterol biosynthesis in fungi. A study synthesized several 1,2,4-triazole derivatives and evaluated their fungicidal activities against various fungal strains such as Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. Results showed that certain derivatives displayed excellent antifungal activity, suggesting that similar structures like this compound may also possess potent antifungal effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of the tert-butyl and cyclopropyl groups in this compound may enhance its lipophilicity and steric hindrance, potentially increasing its interaction with fungal enzymes involved in ergosterol synthesis. Studies on related compounds have demonstrated that modifications in substituents can significantly affect their antifungal potency .

Case Studies

Case Study 1: Antifungal Testing

In a comparative study involving various triazole compounds, 1-(but-2-yn-1-y)-3-tert-butyl derivatives were tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for the tested compound, highlighting its potential as an effective antifungal agent .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that triazole compounds inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately fungal cell death. The specific interaction of 1-(but-2-yn-1-y)-3-tert-butyl with CYP51 remains to be elucidated but is hypothesized to be similar to other triazoles .

特性

IUPAC Name |

5-tert-butyl-2-but-2-ynyl-4-cyclopropyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-5-6-9-15-12(17)16(10-7-8-10)11(14-15)13(2,3)4/h10H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGHQXBNSLGBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)N(C(=N1)C(C)(C)C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。